4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol
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Overview
Description
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core with a butoxy linker and a methyloxetane moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-bromobutoxy-3-methyloxetane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyloxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyloxetane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols.
Scientific Research Applications
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methyloxetane moiety can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the methyloxetane moiety but lacks the phenolic core.
4-(4-{1-[(3-methyloxetan-3-yl)methoxy]butoxy}phenoxymethyl)phenyl 4-{2-[2-(prop-2-enoyloxy)ethoxy]ethoxy}benzoate: Contains similar structural elements but with additional functional groups.
Uniqueness
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is unique due to its combination of a phenolic core with a methyloxetane moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
163009-96-9 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
4-[4-[(3-methyloxetan-3-yl)methoxy]butoxy]phenol |
InChI |
InChI=1S/C15H22O4/c1-15(11-18-12-15)10-17-8-2-3-9-19-14-6-4-13(16)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
InChI Key |
AXKLNTLWKGWOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COCCCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
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